sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
Description
Sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a sodium salt of an enolate featuring a 4-chlorophenyl group and a trifluoromethyl ketone moiety. Its structure comprises a conjugated enolate system stabilized by the electron-withdrawing trifluoromethyl and ketone groups.
Properties
CAS No. |
1007036-48-7 |
|---|---|
Molecular Formula |
C10H5ClF3NaO2 |
Molecular Weight |
272.58 g/mol |
IUPAC Name |
sodium;4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1 |
InChI Key |
PXHYICZFLLLNIS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxo-2-buten-2-olate
- Molecular Formula : C10H6ClF3O2Na
- Molecular Weight : 292.61 g/mol
The biological activity of sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is primarily attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antitumor Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
1. Antioxidant and Anti-inflammatory Effects
A study investigated the effects of sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate in a model of neuroinflammation. The compound was administered to mice subjected to oxidative stress. Results indicated a significant reduction in markers of oxidative damage and inflammation in the brain tissues, suggesting its potential for neuroprotective applications.
2. Antitumor Activity
In vitro studies demonstrated that sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of survival signals.
Research Findings
Recent research has highlighted the compound's multifaceted biological activities:
- Neuroprotection : The antioxidant properties contribute to neuroprotection against conditions like Alzheimer's disease.
- Cancer Therapy : Its ability to induce apoptosis presents opportunities for developing novel anticancer therapies.
Scientific Research Applications
Basic Information
- IUPAC Name: Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Molecular Formula: C10H6ClF3O2Na
- Molecular Weight: 272.58 g/mol
- CAS Number: 1007036-48-7
Structure
The compound features a trifluoromethyl group and a chlorophenyl moiety which contribute to its unique chemical reactivity and biological activity.
Organic Synthesis
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is utilized as an intermediate in organic synthesis. Its structure allows for various chemical reactions such as:
- Nucleophilic substitutions : The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions.
- Formation of carbon-carbon bonds : It can participate in cross-coupling reactions to form more complex organic molecules.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its bioactive properties. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial activity : Some studies suggest that compounds with similar structures possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory effects : Investigations into related compounds have shown promise in reducing inflammation markers.
Agricultural Chemistry
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate may also find applications in agriculture:
- Pesticide development : Its structural characteristics make it a candidate for the development of new agrochemicals aimed at controlling phytopathogenic microorganisms.
Material Science
Research into fluorinated compounds has opened avenues for their use in material science:
- Fluorinated polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial properties of various fluorinated compounds similar to sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Synthesis of Novel Agrochemicals
Research conducted at an agricultural chemistry lab focused on synthesizing new pesticide formulations using sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate as a precursor. The resulting compounds showed enhanced efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sodium 1,1,1-Trifluoro-4-(2-Methylphenyl)-4-Oxobut-2-En-2-Olate (CID 4962734)
This compound (Table 1) shares the same sodium enolate core as the target molecule but substitutes the 4-chlorophenyl group with a 2-methylphenyl moiety. Key differences arise from the electronic effects of the substituents:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (Cl) withdraws electrons via resonance and induction, enhancing the electrophilicity of the ketone.
- Molecular Weight and Polarity : The chlorine atom increases molecular weight and polarity compared to the methyl group, which may influence solubility and crystallization behavior.
- CH₃) would alter ion mobility in mass spectrometry, a critical factor in analytical applications .
Table 1: Structural and Functional Comparison
| Property | Target Compound | CID 4962734 |
|---|---|---|
| Molecular Formula | C₁₀H₇ClF₃NaO₂⁻ | C₁₁H₉F₃NaO₂⁻ |
| Substituent on Phenyl Ring | 4-Chloro | 2-Methyl |
| SMILES | [Na+].O=C([C-]C(=O)C(F)(F)F)C1=CC=C(Cl)C=C1 | [Na+].O=C([C-]C(=O)C(F)(F)F)C1=CC=CC=C1C |
| Key Functional Groups | Enolate, Trifluoromethyl Ketone, 4-Chlorophenyl | Enolate, Trifluoromethyl Ketone, 2-Methylphenyl |
| Hypothetical Applications | Catalyst intermediates, fluorinated materials | Similar applications with altered solubility/reactivity |
Compounds with 4-Chlorophenyl Substituents but Divergent Cores
Cetirizine/Pseudoephedrine-Related Compounds ()
Piperazine derivatives like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (a) share the 4-chlorophenyl group but feature a piperazine-ethanol backbone instead of an enolate. These compounds are pharmaceuticals (antihistamines), highlighting how structural divergence dictates biological activity. The enolate’s conjugation and fluorinated groups make it more suited for synthetic or material applications than drug design .
Quinolone Carboxylate Derivatives ()
The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...-carboxylate () contains a 4-chlorophenyl group but integrates a quinolone core. Quinolones are antimicrobial agents, emphasizing that chlorophenyl groups can serve diverse roles (e.g., enhancing lipophilicity or target binding) depending on the molecular scaffold .
Substituent Effects on Properties
- Reactivity: The 4-chlorophenyl group in the target compound likely increases acidity of the enolate compared to methyl-substituted analogs, favoring reactions requiring strong bases.
- Stability : Trifluoromethyl groups enhance thermal and oxidative stability, but the chlorine atom may introduce susceptibility to nucleophilic aromatic substitution under harsh conditions.
- Solubility : Sodium salts generally improve aqueous solubility, but the hydrophobic 4-chlorophenyl group could reduce it relative to smaller substituents like methyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
